

# Spectroscopic Profile of 1,3-Dimethylbutyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethylbutyl acetate

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This technical guide provides an in-depth analysis of the spectroscopic data for **1,3- Dimethylbutyl acetate** (also known as sec-hexyl acetate), a common organic solvent and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, offering a comprehensive reference for identification, characterization, and quality control purposes.

# **Spectroscopic Data Summary**

The empirical formula for **1,3-Dimethylbutyl acetate** is C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>, with a molecular weight of 144.21 g/mol .[1][2][3] The spectroscopic data presented below provides a detailed fingerprint of its molecular structure.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectrum of **1,3-Dimethylbutyl acetate** shows distinct signals corresponding to the different types of protons in the molecule.



Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	~4.88	m	1H	CH-O
b	~2.04	S	3H	O=C-CH₃
С	~1.63	m	1H	CH-(CH <sub>3</sub> ) <sub>2</sub>
d	~1.40	m	2H	CH <sub>2</sub>
е	~1.20	d	3H	CH-CH₃
f	~0.89	d	6H	CH-(CH <sub>3</sub> ) <sub>2</sub>

Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

#### <sup>13</sup>C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~170.5	C=O
~70.8	CH-O
~43.5	CH <sub>2</sub>
~25.0	CH-(CH <sub>3</sub> ) <sub>2</sub>
~22.5	CH-(CH <sub>3</sub> ) <sub>2</sub>
~21.2	O=C-CH₃
~19.8	CH-CH₃

Note: These are predicted chemical shifts and may vary from experimental values.



## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (alkane)
~1370	Medium	C-H bend (alkane)
~1240	Strong	C-O stretch (ester)
~1020	Medium	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **1,3-Dimethylbutyl acetate** is characterized by a molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
144	Low	[M]+ (Molecular Ion)
101	Moderate	[M - C <sub>3</sub> H <sub>7</sub> ]+
87	High	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
69	Moderate	[C5H9] <sup>+</sup>
43	Very High (Base Peak)	[CH <sub>3</sub> CO] <sup>+</sup>

# **Experimental Protocols**

The following are general protocols for obtaining the spectroscopic data presented above.



## NMR Spectroscopy

#### Sample Preparation:

- A sample of **1,3-Dimethylbutyl acetate** (typically 5-25 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, approximately 0.6-0.7 mL) in a clean, dry vial.[4][5]
- The solution is then filtered through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[6][7][8]
- The NMR tube is capped and carefully wiped clean before being placed in the spectrometer's sample holder.

#### Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).[9]
- Technique: For <sup>1</sup>H NMR, a standard pulse sequence is used. For <sup>13</sup>C NMR, proton decoupling is typically employed to simplify the spectrum.
- Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[6]

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of neat 1,3-Dimethylbutyl acetate is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.
   [10]
- Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.[11]

#### Data Acquisition:



- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Technique: A background spectrum of the clean, empty sample holder (or salt plates/ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

## **Mass Spectrometry (MS)**

Sample Introduction (for a volatile liquid):

- The **1,3-Dimethylbutyl acetate** sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates the sample from any impurities.[12]
- For direct infusion, the volatile liquid can be introduced via a heated inlet system that vaporizes the sample into the ion source.[13][14][15][16]

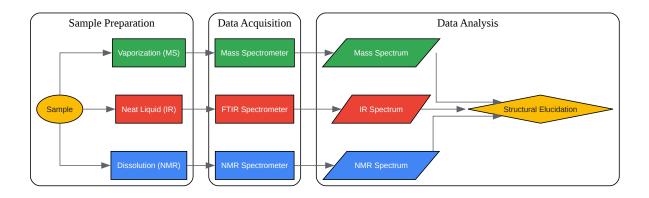
#### Data Acquisition:

- Instrument: A mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer.
- Ionization Method: Electron Ionization (EI) is a common method for volatile organic compounds, typically using an electron energy of 70 eV.[15] This high-energy ionization leads to characteristic fragmentation patterns.[17]

### **Visualizations**

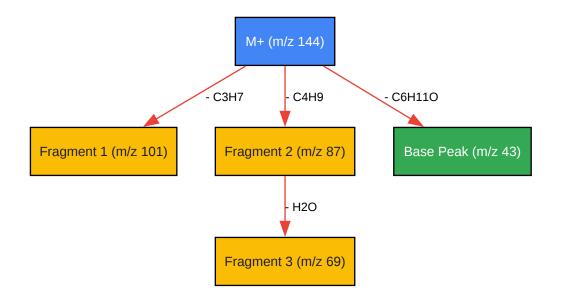
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **1,3-Dimethylbutyl Acetate**.





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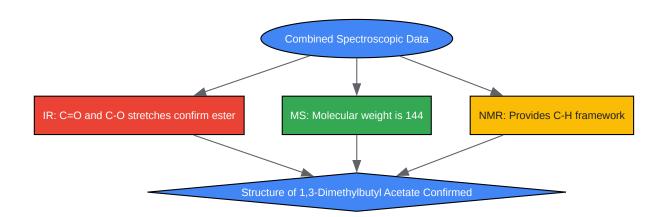
Caption: General workflow for the spectroscopic analysis of a liquid sample.



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Caption: Key fragmentation pathways for 1,3-Dimethylbutyl acetate in Mass Spectrometry.





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